
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is a synthetic compound that belongs to the class of indole-based cannabinoids. It is also known as CYCLOPROPYL FUBINACA or CP FUBINACA. This compound has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This compound binds to these receptors and activates them, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The activation of CB1 and CB2 receptors by 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide leads to various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. This compound has also been shown to have potential anti-cancer and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is its high potency and selectivity towards CB1 and CB2 receptors. This compound also has good solubility in various solvents, making it easy to handle in the laboratory. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide has significant potential for future research in various fields. Some of the possible future directions for research include:
1. Investigating the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and chronic pain.
2. Developing new analogs of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide with improved potency, selectivity, and safety profiles.
3. Studying the mechanism of action of this compound in more detail to gain a better understanding of its effects on the endocannabinoid system.
4. Investigating the potential interactions of this compound with other drugs and compounds to identify potential drug-drug interactions.
Conclusion
In conclusion, 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is a synthetic compound with significant potential for research in various fields. This compound acts as a potent agonist of the CB1 and CB2 receptors and has various biochemical and physiological effects. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new analogs with improved potency and selectivity.
Métodos De Síntesis
The synthesis of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide involves the reaction of cyclopropylmagnesium bromide with 5-methoxy-2-methylindole-3-carboxaldehyde, followed by the condensation of the resulting intermediate with 2-pyridin-2-ylethylamine. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide has been extensively studied in various research fields, including pharmacology, neuroscience, and medicinal chemistry. This compound is primarily used as a research tool to investigate the endocannabinoid system and its potential therapeutic applications.
Propiedades
IUPAC Name |
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-20(21(25)23-12-10-15-5-3-4-11-22-15)18-13-17(26-2)8-9-19(18)24(14)16-6-7-16/h3-5,8-9,11,13,16H,6-7,10,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQTZKXFISABPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)NCCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


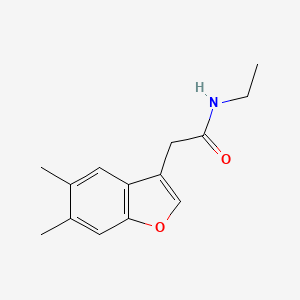
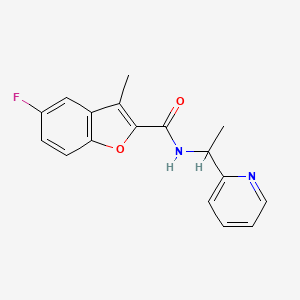
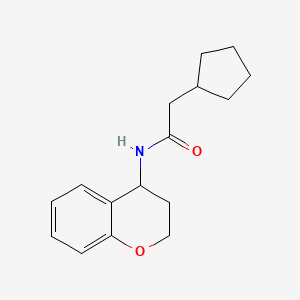
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
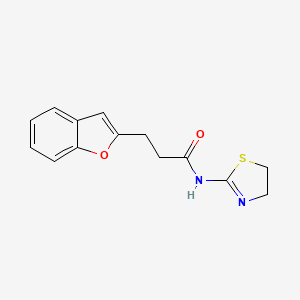
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![2-[[2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7454965.png)
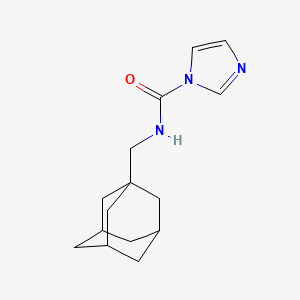
![N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzamide](/img/structure/B7454975.png)
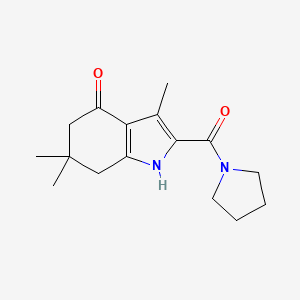
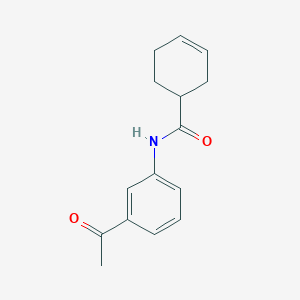
![4-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B7455003.png)
![5-Cyclopropyl-4-methyl-2-[(3-methylpiperidin-1-yl)methyl]-1,2,4-triazole-3-thione](/img/structure/B7455020.png)